Dehydro Berberrubine Bromide
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Overview
Description
Dehydro Berberrubine Bromide is a natural alkaloid compound derived from Berberine. It has gained significant attention due to its potential therapeutic and environmental applications. The compound is known for its unique molecular structure, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Berberrubine Bromide typically involves the reaction of Berberrubine with bromine under specific conditions. One common method includes reacting Berberrubine with 1,2-dibromoethane under nucleophilic substitution reaction conditions to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Dehydro Berberrubine Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like 1,2-dibromoethane are employed under nucleophilic substitution conditions.
Major Products Formed:
Scientific Research Applications
Dehydro Berberrubine Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of Dehydro Berberrubine Bromide involves its interaction with various molecular targets and pathways. It exhibits strong antioxidative and anti-inflammatory activities by regulating multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways . These interactions contribute to its therapeutic effects in various diseases.
Comparison with Similar Compounds
Berberine: A well-known natural product with various biological activities.
Berberrubine: A main metabolite of Berberine with significant biological activity.
Tetrahydroberberine: A hydrogenated analog of Berberine with enhanced biological properties.
Uniqueness: Dehydro Berberrubine Bromide is unique due to its specific molecular structure, which imparts distinct biological activities compared to its analogs.
Biological Activity
Dehydro Berberrubine Bromide (DBB) is a compound derived from berberine, a well-known isoquinoline alkaloid with various pharmacological activities. DBB has garnered interest due to its unique molecular structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DBB, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DBB is characterized by its specific molecular structure, which differentiates it from other berberine derivatives. This structural uniqueness contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
DBB exerts its biological effects through several mechanisms:
- Antioxidative Activity : DBB demonstrates strong antioxidative properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, particularly by inhibiting nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.
- Regulation of AMPK Pathway : DBB activates AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis and metabolism.
Pharmacological Activities
DBB has been studied for various pharmacological activities, including:
- Antimicrobial Properties : Research indicates that DBB exhibits antibacterial effects against pathogenic bacteria, including Helicobacter pylori. This is significant as H. pylori is associated with gastric ulcers and cancer .
- Anticancer Potential : In vitro studies have shown that DBB can inhibit the growth of cancer cells, including leukemia and solid tumors. The compound induces apoptosis and cell cycle arrest in specific cancer cell lines .
- Cardiovascular Benefits : DBB has been investigated for its potential to improve cardiovascular health by regulating lipid metabolism and reducing inflammation associated with cardiovascular diseases.
Antimicrobial Activity Against H. pylori
A study evaluated the effectiveness of DBB against H. pylori, revealing that it inhibited bacterial growth through multiple mechanisms, including the inhibition of urease activity. The study demonstrated that DBB could reduce the incidence of gastric lesions in animal models infected with H. pylori .
Anticancer Activity
In a comparative analysis, DBB was shown to have superior antiproliferative activity against HL-60 leukemia cells compared to its parent compound berberine. The IC50 values indicated that DBB was more effective at lower concentrations, suggesting a promising avenue for cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaen-16-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4.BrH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-9H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIPWYMXMLIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C=C3)OCO5)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747440 |
Source
|
Record name | 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57721-67-2 |
Source
|
Record name | 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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